
1,2,3,4,5-Pentamethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentamethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H20 This compound consists of a phenanthrene core with five methyl groups attached to the 1, 2, 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentamethylphenanthrene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the Friedel-Crafts alkylation of phenanthrene with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces methyl groups at specific positions on the phenanthrene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentamethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Phenanthrenequinone and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenanthrene derivatives.
Scientific Research Applications
1,2,3,4,5-Pentamethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity, including potential carcinogenicity and interactions with biological molecules, is ongoing.
Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer agents.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentamethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially causing mutations and affecting gene expression. Its methyl groups may influence its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
Phenanthrene: The parent compound without methyl groups.
1,2,3,4-Tetramethylphenanthrene: A similar compound with four methyl groups.
1,2,3,4,5,6-Hexamethylphenanthrene: A compound with six methyl groups.
Uniqueness: 1,2,3,4,5-Pentamethylphenanthrene is unique due to its specific methylation pattern, which affects its chemical properties and potential applications. The presence of five methyl groups can influence its solubility, reactivity, and interactions with other molecules, making it distinct from other methylated phenanthrene derivatives.
Properties
CAS No. |
71607-68-6 |
|---|---|
Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylphenanthrene |
InChI |
InChI=1S/C19H20/c1-11-7-6-8-16-9-10-17-14(4)12(2)13(3)15(5)19(17)18(11)16/h6-10H,1-5H3 |
InChI Key |
FTQSDTPQVZQRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C(C(=C(C(=C32)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



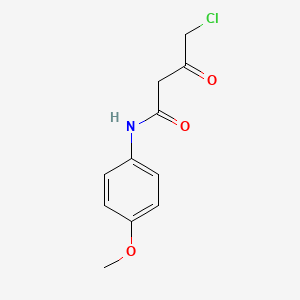
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
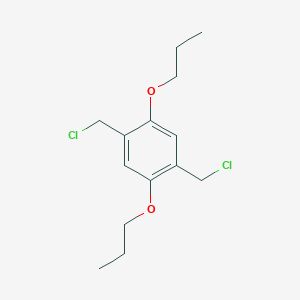
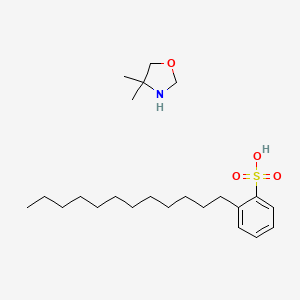

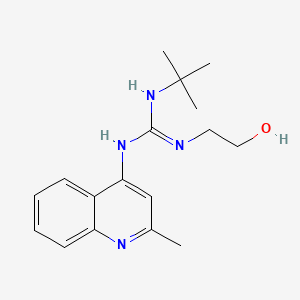
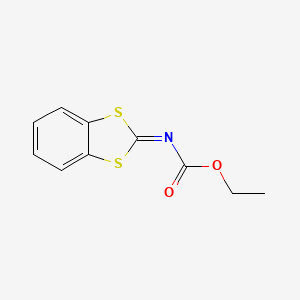
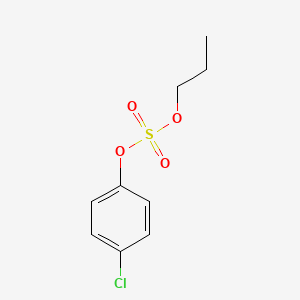

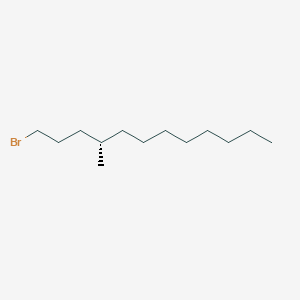

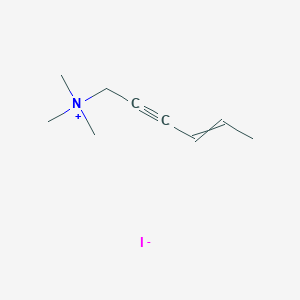
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
